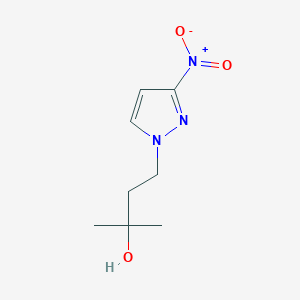
2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane typically involves the reaction of 2,6-dichloropyrimidine with propan-2-ol in the presence of a base, followed by the introduction of a trimethylsilyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions. The process can be summarized as follows:
Step 1: Reaction of 2,6-dichloropyrimidine with propan-2-ol in the presence of a base (e.g., sodium hydride) to form 2-(2,6-dichloropyrimidin-4-yl)propan-2-ol.
Step 2: Introduction of the trimethylsilyl group using a reagent such as trimethylsilyl chloride in the presence of a base (e.g., triethylamine).
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert atmosphere.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl group.
Major Products:
- Substituted pyrimidine derivatives
- Oxidized or reduced forms of the compound
- Alcohols formed from hydrolysis
科学的研究の応用
Chemistry: In synthetic chemistry, 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.
Biology and Medicine: Pyrimidine derivatives, including this compound, have shown potential in biological and medicinal research. They can act as inhibitors of specific enzymes or receptors, making them candidates for drug development. Research is ongoing to explore their potential in treating diseases such as cancer and viral infections.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of active ingredients in pesticides and herbicides.
作用機序
The mechanism of action of 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells or the replication of viruses.
類似化合物との比較
- N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine
- 4-Amino-2,6-dichloropyridine
- 3-(2,6-Dichloropyrimidin-4-yl)propanoic acid
Comparison: Compared to similar compounds, 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane has unique properties due to the presence of the trimethylsilyl group. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for different applications in research and industry.
特性
分子式 |
C10H16Cl2N2OSi |
|---|---|
分子量 |
279.23 g/mol |
IUPAC名 |
2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C10H16Cl2N2OSi/c1-10(2,15-16(3,4)5)7-6-8(11)14-9(12)13-7/h6H,1-5H3 |
InChIキー |
FYSDPHUECKJURC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=NC(=N1)Cl)Cl)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyridine, 2-[[(3-methylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8584994.png)

![2-[(3,6-Dichloro-4-pyridazinyl)oxy]ethanol](/img/structure/B8585005.png)




![3,4-Dimethoxy-5-{3-[(prop-2-en-1-yl)oxy]propyl}benzoic acid](/img/structure/B8585035.png)




